N-(2H-Tetrazol-5-yl)pyridin-2-amine
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Overview
Description
N-(2H-Tetrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a tetrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-Tetrazol-5-yl)pyridin-2-amine typically involves the reaction of pyridine-2-amine with sodium azide and ammonium chloride under acidic conditions. This reaction leads to the formation of the tetrazole ring attached to the pyridine moiety . Another method involves the cyclization of 2-(methylsulfanyl)pyridine-3-carbonitriles with sodium azide in the presence of ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2H-Tetrazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .
Scientific Research Applications
N-(2H-Tetrazol-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere of carboxylic acids and carboxamides, making it a candidate for drug development.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2H-Tetrazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Similar in structure but lacks the amine group on the pyridine ring.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains an additional nitramino group, making it more energetic.
2-(1-Aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Features a thieno ring fused to the pyridine ring.
Uniqueness
N-(2H-Tetrazol-5-yl)pyridin-2-amine is unique due to the presence of both a tetrazole and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c1-2-4-7-5(3-1)8-6-9-11-12-10-6/h1-4H,(H2,7,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQZHCWTEOPIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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